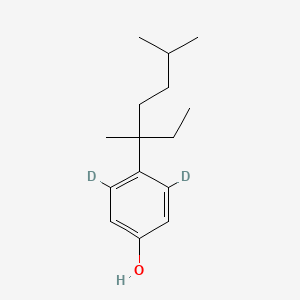

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

CAS No.: 1173020-19-3

Cat. No.: VC8355729

Molecular Formula: C15H24O

Molecular Weight: 222.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173020-19-3 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 222.36 g/mol |

| IUPAC Name | 3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenol |

| Standard InChI | InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6D,7D |

| Standard InChI Key | BGLUSMSXKMBLFS-QFIQSOQBSA-N |

| Isomeric SMILES | [2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])O |

| SMILES | CCC(C)(CCC(C)C)C1=CC=C(C=C1)O |

| Canonical SMILES | CCC(C)(CCC(C)C)C1=CC=C(C=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 has the molecular formula C₁₅H₂₄O, with a molecular weight of 222.36 g/mol. The deuterium substitution at the 3 and 5 positions distinguishes it from its non-deuterated analog, 4-(3,6-dimethyl-3-heptyl)phenol, which has the same backbone structure but lacks isotopic labeling. The isotopic enrichment (≥98% deuterium) ensures minimal isotopic overlap during chromatographic separation, making it ideal for quantitative analysis.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenol |

| Canonical SMILES | CCC(C)(CCC(C)C)C1=CC=C(C=C1)O |

| Isomeric SMILES | [2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])O |

| InChIKey | BGLUSMSXKMBLFS-QFIQSOQBSA-N |

| PubChem CID | 71312362 |

The deuterium atoms induce a mass shift of +2 atomic mass units compared to the non-deuterated form, facilitating differentiation in high-resolution mass spectrometry (HRMS).

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized via catalytic deuteration of the parent phenol. The process involves replacing hydrogen atoms at the 3 and 5 positions with deuterium using deuterium gas (D₂) in the presence of a palladium catalyst. Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve >99% chemical and isotopic purity.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum exhibits a singlet for the phenolic -OH group (δ 4.8 ppm) and absence of peaks at the deuterated positions (3 and 5). The aliphatic protons of the 3,6-dimethylheptyl chain appear as multiplets between δ 0.8–1.6 ppm. -

Mass Spectrometry:

Electrospray ionization (ESI) in negative mode generates a deprotonated molecular ion [M-H]⁻ at m/z 221.2, with a characteristic +2 Da shift compared to the non-deuterated analog .

Applications in Environmental and Industrial Analysis

Role as an Internal Standard

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for analyzing alkylphenol ethoxylates (APEOs). These surfactants, used in pesticides, textiles, and lubricants, degrade into persistent metabolites like nonylphenol (NP) and octylphenol (OP), which disrupt aquatic ecosystems and human endocrine systems . By spiking environmental samples with the deuterated standard, researchers correct for ionization efficiency variations and matrix effects, achieving precision within ±5%.

Table 2: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.1 ng/L (water matrices) |

| Limit of Quantification (LOQ) | 0.3 ng/L |

| Recovery Rate | 92–105% (soil, sediment, wastewater) |

Environmental Monitoring Case Study

A 2024 study quantified NP concentrations in European river basins using this deuterated standard. Results revealed NP levels up to 12.7 µg/L in industrial discharge zones, exceeding the EU Environmental Quality Standard of 0.3 µg/L. The compound’s stability enabled reproducible measurements across 15 laboratories, validating its role in regulatory compliance .

| Hazard Class | Code | Precautionary Statements |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Irritation | H319 | Use face shield or goggles |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Regulatory and Research Implications

Regulatory Status

Alkylphenol ethoxylates are restricted under EU Regulation (EC) No. 1907/2006 (REACH) due to endocrine-disrupting properties. The deuterated standard supports enforcement by enabling precise monitoring of NP and OP metabolites in wastewater, aligning with the EU Water Framework Directive .

Future Research Directions

-

Expanded Matrices: Adapt the standard for air particulate matter and biota samples.

-

Multiresidue Methods: Develop protocols for simultaneous quantification of APEOs and phthalates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume